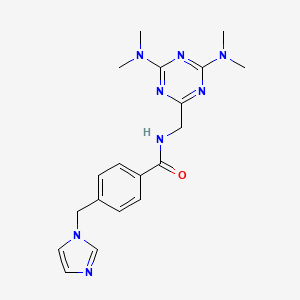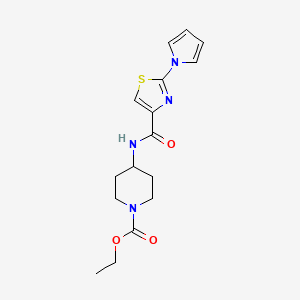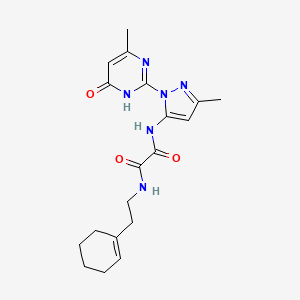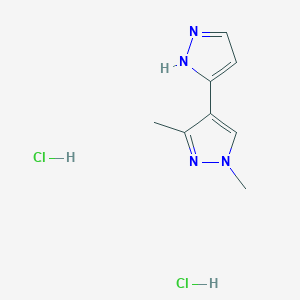![molecular formula C7H10Cl2F2N2 B2668283 [5-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride CAS No. 2490407-05-9](/img/structure/B2668283.png)
[5-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[5-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride” is a chemical compound with the CAS Number: 2490407-05-9 . It has a molecular weight of 231.07 . The IUPAC name for this compound is (5-(difluoromethyl)pyridin-2-yl)methanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H8F2N2.2ClH/c8-7(9)5-1-2-6(3-10)11-4-5;;/h1-2,4,7H,3,10H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Applications De Recherche Scientifique
Chemical Synthesis and Medicinal Chemistry
Research on hexahydropyrimidine derivatives, including those related to pyridin-2-yl compounds, highlights their significance in producing pharmaceutical agents with diverse pharmacological activities. These compounds are explored for their potential in creating anti-inflammatory, analgesic agents, fungicides, antibacterials, parasiticides, and antivirals. The facile cleavage of hexahydropyrimidines under mild acidic conditions also makes them useful in organic synthesis as protective groups for selective acylation. Furthermore, their ability to form polydentate nitrogen donor complexes suggests applications in coordinating transition metal ions, which could be valuable in catalysis and material science (Abu-Obaid et al., 2014).
Catalysis and Material Science
The development of unsymmetrical pincer palladacycles from pyridin-2-yl derivatives demonstrates their utility in catalysis, particularly in C–H bond activation. These catalysts showcase good activity and selectivity, underpinning the importance of such compounds in synthesizing complex molecules and materials (Roffe et al., 2016).
Drug Development and Pharmacology
Investigations into Schiff bases of 3-aminomethyl pyridine for their anticonvulsant activity reveal the potential of pyridin-2-yl derivatives in drug development. These studies emphasize the significance of structural modifications at the pyridine moiety for enhancing biological activity, illustrating the role of such compounds in designing new therapeutic agents (Pandey & Srivastava, 2011).
Advanced Material Applications
The synthesis of di(1-oxo/thioxoperhydro-1λ5-[1,3,2]diazaphospholo[1,5-a]pyridine-1-yl)(4-substituted phenyl) boronates from compounds including pyridin-2-yl methanamine derivatives showcases applications in creating materials with antiosteoclast activity. Such research points towards the use of these compounds in developing materials and agents for biomedical applications, particularly in bone health (Reddy et al., 2012).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for “[5-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride” and related compounds could involve further exploration of their fungicidal activity . As resistance to existing fungicides increases, these compounds could potentially serve as promising agricultural compounds due to their unique mode of action .
Propriétés
IUPAC Name |
[5-(difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2.2ClH/c8-7(9)5-1-2-6(3-10)11-4-5;;/h1-2,4,7H,3,10H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDBGAMHLXXWHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)F)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2490407-05-9 |
Source


|
| Record name | 1-[5-(difluoromethyl)pyridin-2-yl]methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4,7-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2668204.png)
![N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-cyclohexyloxamide](/img/structure/B2668205.png)



![4-chloro-N-[1-(4-methyl-5-{[4-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-phenylethyl]benzenesulfonamide](/img/structure/B2668213.png)
![N-(4-bromophenyl)-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2668214.png)


![3-chloro-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2668219.png)
